molecular formula C13H24N4O3S B2430876 N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide CAS No. 1197643-76-7

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide

Cat. No. B2430876
CAS RN: 1197643-76-7
M. Wt: 316.42
InChI Key: YJXKFVQQKXWVSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has gained attention in the scientific community due to its potential as a therapeutic agent for the treatment of various cancers, autoimmune diseases, and inflammatory disorders. In

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide has been studied extensively for its potential as a therapeutic agent in the treatment of various cancers, including B-cell lymphoma, multiple myeloma, and acute myeloid leukemia. It has also shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as inflammatory disorders, such as psoriasis and inflammatory bowel disease.

Mechanism of Action

N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide inhibits the activity of protein kinases, specifically Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK and ITK are critical components of the signaling pathways that regulate the activation and proliferation of B-cells and T-cells, respectively. By inhibiting the activity of these kinases, N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide disrupts the signaling pathways that drive the growth and survival of cancer cells, as well as the immune response in autoimmune and inflammatory disorders.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide effectively inhibits the activity of BTK and ITK in vitro and in vivo, leading to a reduction in the proliferation and survival of cancer cells, as well as a decrease in the inflammatory response in autoimmune and inflammatory disorders. N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide in lab experiments is its specificity for BTK and ITK. This allows researchers to study the effects of inhibiting these kinases without affecting other signaling pathways. However, one limitation of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide is its potential off-target effects, which may lead to unwanted side effects in vivo.

Future Directions

Future research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce any potential side effects. Additionally, further studies could investigate the potential of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide as a combination therapy with other agents, such as chemotherapy or immunotherapy, to enhance its therapeutic effects. Finally, research could explore the use of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide in other diseases beyond cancer, autoimmune, and inflammatory disorders, such as infectious diseases or neurodegenerative disorders.
Conclusion
N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide is a promising small molecule inhibitor that targets protein kinases and has potential as a therapeutic agent for the treatment of various cancers, autoimmune diseases, and inflammatory disorders. Its specificity for BTK and ITK allows for targeted inhibition of these kinases, leading to a reduction in the proliferation and survival of cancer cells, as well as a decrease in the inflammatory response in autoimmune and inflammatory disorders. Future research on N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide could focus on optimizing its pharmacokinetic properties, investigating its potential as a combination therapy, and exploring its use in other diseases beyond cancer, autoimmune, and inflammatory disorders.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide involves the reaction of 4-methanesulfonylpiperazine with 1-cyano-1,2-dimethylpropylamine, followed by the addition of acetic anhydride. The resulting compound is purified through column chromatography to obtain N-(1-cyano-1,2-dimethylpropyl)-2-(4-methanesulfonylpiperazin-1-yl)acetamide in its pure form.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(4-methylsulfonylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O3S/c1-11(2)13(3,10-14)15-12(18)9-16-5-7-17(8-6-16)21(4,19)20/h11H,5-9H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXKFVQQKXWVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.